molecular formula C9H8N2O7 B2812411 Methyl (2,4-dinitrophenoxy)acetate CAS No. 55796-11-7

Methyl (2,4-dinitrophenoxy)acetate

Cat. No.: B2812411
CAS No.: 55796-11-7
M. Wt: 256.17
InChI Key: RXIWUACBCHMLAQ-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Ether-Ester Chemical Space

Methyl (2,4-dinitrophenoxy)acetate, with the chemical formula C₉H₈N₂O₇, is structurally defined as the methyl ester of (2,4-dinitrophenoxy)acetic acid. chemspider.com Its architecture places it at the intersection of three significant classes of organic compounds:

Nitroaromatics: The core of the molecule is a benzene (B151609) ring substituted with two nitro (NO₂) groups. Nitroaromatic compounds are a well-studied class, known for their distinct electronic properties and wide-ranging applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials. nih.govuni-muenchen.de

Aryl Ethers: The compound features a 2,4-dinitrophenyl group linked to an acetoxy group via an ether bond (Ar-O-R). Aryl ethers are common structural motifs in natural products and synthetic chemicals. sioc-journal.cn Their chemical stability, particularly the inertness of the aryl C-O bond, makes them a focal point of research aimed at developing new activation and cleavage methods. sioc-journal.cnresearchgate.net

Acetate (B1210297) Esters: The molecule terminates in a methyl acetate moiety. Esters are fundamental functional groups in organic chemistry, and acetate esters, in particular, are prevalent in both biological systems and industrial applications.

The hybrid nature of this compound allows for the investigation of intramolecular interactions between these functional groups, providing insights into the broader fields of physical organic chemistry and reaction kinetics.

Table 1: Properties of this compound

Property Value
Molecular Formula C₉H₈N₂O₇
Molecular Weight 256.17 g/mol
IUPAC Name This compound

| CAS Number | 55796-11-7 |

Source: ChemSpider chemspider.com

Overview of Electron-Withdrawing Group Influence on Molecular Reactivity and Behavior

A defining feature of this compound is the presence of two nitro groups on the aromatic ring. These groups are powerful electron-withdrawing groups (EWGs) that significantly influence the molecule's reactivity.

The primary effect of these EWGs is the pronounced activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. semanticscholar.org The rate-limiting step is often the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comsemanticscholar.org

The presence of EWGs, particularly at the ortho and para positions relative to the leaving group (in this case, the phenoxyacetate (B1228835) moiety), is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thereby dramatically increasing the rate of substitution compared to unsubstituted or deactivated aromatic rings. masterorganicchemistry.com Studies on related dinitrophenyl derivatives have demonstrated that the reactivity increases as the substituent on the leaving group becomes a stronger electron-withdrawing group. semanticscholar.org The high reactivity of substrates with two nitro groups is attributed to this powerful electron-withdrawing capability. researchgate.net

Current Research Frontiers Pertaining to Aryl Ethers and Acetate Esters

The structural components of this compound are central to several active areas of chemical research.

Aryl Ethers: A major frontier in aryl ether chemistry is the development of novel methods for the cleavage and functionalization of the traditionally inert C(aryl)-O bond. Aryl ethers are being explored as cost-effective and environmentally benign alternatives to aryl halides in cross-coupling reactions. sioc-journal.cnresearchgate.net Recent advancements include:

Transition-Metal Catalysis: Catalytic systems, often employing nickel or rhodium, are being designed to activate and cleave the C-O bond in aryl methyl ethers, allowing for their conversion into more valuable products like aryl acetates. sioc-journal.cnresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful, mild technique for promoting transformations of aryl ethers, such as intramolecular aryl migrations (retro-Smiles rearrangement), without the need for transition metals or harsh reagents. researchgate.net

Acetate Esters: Research on acetate and other esters continues to evolve, with a focus on novel and more efficient synthetic methodologies.

Oxidative Esterification: New routes to esters are being developed through the oxidative coupling of aldehydes with alcohols or phenols. acs.org Visible-light-induced, catalyst-free methods are gaining traction for their operational simplicity and broad substrate scope. acs.org

Carbonylation Reactions: Methods for preparing aryl acetates through the carbonylation of aryl methyl ethers or phenols under low CO pressure are being investigated, providing a potential pathway for converting lignin-based biomass into valuable chemicals. researchgate.net

The study of molecules like this compound, which contains both an aryl ether and an acetate ester, can contribute valuable data to these advancing fields, particularly in understanding how the strong electronic perturbation from the nitro groups affects the reactivity and potential transformations of these functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,4-dinitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c1-17-9(12)5-18-8-3-2-6(10(13)14)4-7(8)11(15)16/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIWUACBCHMLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 2,4 Dinitrophenoxy Acetate and Its Analogs

Strategies for the Synthesis of the Chemical Compound

The preparation of methyl (2,4-dinitrophenoxy)acetate can be achieved through several strategic pathways, primarily involving the formation of the ether linkage or the ester group as the key bond-forming step.

Esterification and Etherification Approaches

Two fundamental and direct approaches to the synthesis of this compound are the Williamson ether synthesis and Fischer esterification.

Etherification via Nucleophilic Substitution: This common method involves the reaction of a 2,4-dinitrophenoxide salt with an appropriate methyl haloacetate, typically methyl chloroacetate (B1199739) or methyl bromoacetate. The starting 2,4-dinitrophenol (B41442) is deprotonated with a suitable base to form the more nucleophilic phenoxide, which then displaces the halide from the methyl haloacetate.

Alternatively, the reaction can be performed starting with a halo-substituted dinitrobenzene. For instance, 1-chloro-2,4-dinitrobenzene (B32670) can react with methyl glycolate (B3277807) in the presence of a base. The base deprotonates the hydroxyl group of the methyl glycolate, which then acts as the nucleophile.

Esterification of (2,4-dinitrophenoxy)acetic acid: If the corresponding carboxylic acid, (2,4-dinitrophenoxy)acetic acid, is available, it can be converted to its methyl ester via standard esterification procedures. The most common method is Fischer esterification, which involves refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The reversible nature of this reaction requires driving the equilibrium towards the product, often by using a large excess of the alcohol or by removing the water formed during the reaction. patsnap.comgoogle.com

Nucleophilic Aromatic Substitution in Dinitrophenyl Systems

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr). The benzene (B151609) ring in 1-halo-2,4-dinitrobenzene derivatives is highly electron-deficient due to the strong -M (mesomeric) and -I (inductive) effects of the two nitro groups. This electron deficiency makes the carbon atom attached to the leaving group (e.g., a halogen) highly electrophilic and susceptible to attack by nucleophiles. libretexts.orglumenlearning.com

The mechanism proceeds via a two-step addition-elimination pathway:

Addition Step: A nucleophile, such as the anion of methyl glycolate (CH₃OCOCH₂O⁻), attacks the carbon atom bearing the leaving group (e.g., chlorine in 1-chloro-2,4-dinitrobenzene). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. lumenlearning.comchegg.com

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group (e.g., chloride ion), yielding the final substitution product. lumenlearning.com

The presence of two nitro groups in the ortho and para positions is crucial, as it activates the ring for nucleophilic attack by a factor of at least 10⁸ compared to unsubstituted chlorobenzene. libretexts.orglumenlearning.com This high reactivity allows the substitution to occur under relatively mild conditions, such as at room temperature in a suitable solvent like ethanol (B145695). libretexts.orglumenlearning.com

Multi-Step Synthetic Sequences from Precursors

This compound can also be synthesized through multi-step sequences that build the molecule from simpler precursors. A viable pathway involves the initial synthesis of an intermediate alcohol, 2-(2,4-dinitrophenoxy)ethanol, followed by transformation into the final acetate (B1210297) product.

A representative sequence is as follows:

Synthesis of 2-(2,4-dinitrophenoxy)ethanol: 1-Chloro-2,4-dinitrobenzene (DNCB) is reacted with an excess of ethylene (B1197577) glycol in the presence of a base like sodium hydroxide (B78521) or sodium carbonate. researchgate.net The base facilitates the formation of the glycolate anion, which acts as the nucleophile in an SNAr reaction to displace the chloride, yielding 2-(2,4-dinitrophenoxy)ethanol. researchgate.net

Oxidation and Esterification: The resulting alcohol can be converted to the target methyl ester through two main routes:

Direct Esterification: The alcohol can be directly esterified, though this is less common for creating the acetate from the alcohol itself.

Oxidation to Carboxylic Acid followed by Esterification: A more controlled and common approach is to oxidize the primary alcohol, 2-(2,4-dinitrophenoxy)ethanol, to the corresponding carboxylic acid, (2,4-dinitrophenoxy)acetic acid. google.com This oxidation can be achieved using various oxidizing agents. The resulting acid is then esterified with methanol, typically under acidic catalysis, to yield this compound. google.com

This multi-step approach is particularly useful for creating analogs, as demonstrated in the synthesis of 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid, an intermediate for herbicides. google.com

Derivatization Pathways and Functional Group Interconversions

The chemical reactivity of this compound offers pathways for derivatization at two primary sites: the acetate group and the nitro groups on the aromatic ring.

Reactions at the Acetate Moiety

The acetate portion of the molecule is susceptible to nucleophilic acyl substitution. The 2,4-dinitrophenoxy group is an excellent leaving group due to the electron-withdrawing nitro groups that stabilize the resulting phenoxide anion. This makes the ester's carbonyl carbon highly electrophilic and reactive towards various nucleophiles.

Aminolysis and Hydrolysis: Studies on the reactions of similar compounds, such as 2,4-dinitrophenyl acetate, with amines (aminolysis) and water (hydrolysis) show that the reaction proceeds through a nucleophilic addition-elimination mechanism at the acyl carbon. semanticscholar.orgmdpi.com For instance, reaction with amines like secondary alicyclic amines or hydrazines leads to the formation of the corresponding amide and the release of the 2,4-dinitrophenoxide ion. semanticscholar.orgacs.org The reaction with hydrazine (B178648) in methanol has been shown to proceed exclusively through acyl-oxygen bond cleavage, highlighting the stability of the 2,4-dinitrophenoxide leaving group. semanticscholar.org

The general mechanism involves the formation of a tetrahedral intermediate after the nucleophile attacks the carbonyl carbon. The subsequent collapse of this intermediate expels the 2,4-dinitrophenoxide anion. mdpi.compsu.edu

Table 1: Nucleophilic Acyl Substitution Reactions at the Acetate Moiety
Reaction TypeNucleophileProductMechanismKey Feature
AminolysisAmine (e.g., R₂NH)N,N-disubstituted acetamide (B32628)Addition-EliminationFormation of a stable amide and 2,4-dinitrophenoxide. acs.org
HydrazinolysisHydrazine (N₂H₄)AcetylhydrazideAddition-Elimination (Acyl-Oxygen Scission)Exclusive acyl-oxygen cleavage due to the good leaving group. semanticscholar.org
HydrolysisWater (H₂O) / Hydroxide (OH⁻)Acetic Acid / AcetateAddition-EliminationBase-catalyzed hydrolysis is significantly faster than neutral hydrolysis.

Transformations Involving the Nitro Groups

The nitro groups on the aromatic ring are the primary sites for reductive transformations. The electron-deficient nature of the dinitrophenyl ring makes it readily reducible by various chemical and microbial methods. asm.org

Catalytic Hydrogenation: The most common transformation is the reduction of the nitro groups to amino groups. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of a hydrogen source (e.g., H₂ gas). orientjchem.org The reduction proceeds in a stepwise manner, often through nitroso and hydroxylamino intermediates before forming the final amine. orientjchem.org

Step 1: -NO₂ (nitro) → -NO (nitroso)

Step 2: -NO (nitroso) → -NHOH (hydroxylamino)

Step 3: -NHOH (hydroxylamino) → -NH₂ (amino)

Controlling the reaction conditions (pressure, temperature, catalyst, and reaction time) can sometimes allow for the selective reduction of one nitro group over the other, although typically both are reduced to yield methyl (2,4-diaminophenoxy)acetate. The resulting aromatic diamine is a versatile building block for the synthesis of various heterocyclic compounds.

Table 2: Reduction of Nitro Groups in the Dinitrophenyl System
Reagent/MethodIntermediate(s)Final ProductSignificance
Catalytic Hydrogenation (e.g., H₂/Pd-C)Nitroso, HydroxylaminoMethyl (2,4-diaminophenoxy)acetateCommon method to produce aromatic diamines. orientjchem.org
Microbial ReductionNitroso, Hydroxylamino, AzoxyAminonitrotoluene derivatives (in related compounds)Can lead to partial reduction products depending on the microbial strain. asm.org
Chemical Reductants (e.g., Sn/HCl, Na₂S₂O₄)HydroxylaminoMethyl (2,4-diaminophenoxy)acetateClassic methods for nitro group reduction in a laboratory setting.

Modifications of the Phenyl Ring System

Modifications to the dinitrophenyl moiety of this compound analogs are crucial for developing new compounds with tailored properties. These modifications often involve introducing various substituents onto the aromatic ring system.

One area of exploration involves the synthesis of analogs where the 2,4-dinitrophenyl group is linked to another aromatic system, and that second system is then modified. For instance, in the synthesis of N-substituted acetamides bearing a 2,4-dinitrophenylthio group, modifications have been successfully introduced on the adjacent aniline (B41778) ring. nih.gov Starting with 2-((2,4-Dinitrophenyl)thio)aniline, researchers have introduced substituents such as methoxy (B1213986) and iodo groups. nih.gov The introduction of a methoxy group was achieved by using 2-((2,4-Dinitrophenyl)thio)-5-methoxyaniline as the starting material. nih.gov Further modification by iodination was accomplished by treating an N-acetylated derivative with iodine monochloride (ICl) in acetic acid, leading to the formation of N-(2-((2,4-dinitrophenyl)thio)-5-iodophenyl)acetamide. nih.gov

Another synthetic approach involves building heterocyclic structures that incorporate the 2,4-dinitrophenyl group. For example, pyrazole (B372694) aldehydes containing a 1-(2,4-dinitrophenyl) substituent have been used as building blocks to create more complex molecules like amidoalkyl naphthols. orientjchem.org This demonstrates how the dinitrophenyl group can be retained as a key substituent while the broader molecular architecture is altered.

The table below summarizes examples of modifications on the phenyl ring system of related analogs.

Starting CompoundReagent/ConditionModified ProductReference
N-(2-((2,4-dinitrophenyl)thio)phenyl)acetamideICl, acetic acidN-(2-((2,4-dinitrophenyl)thio)-5-iodophenyl)acetamide nih.gov
2-((2,4-Dinitrophenyl)thio)-5-methoxyanilineAcetic anhydrideN-(2-((2,4-dinitrophenyl)thio)-5-methoxyphenyl)acetamide nih.gov
1-(2,4-dinitrophenyl)pyrazole-aldehydeβ-naphthol, acetamide, NaHSO₄·SiO₂N-[(1-(2,4-dinitrophenyl)-4-phenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide orientjchem.org

Synthetic Optimization and Yield Enhancement Studies

Optimizing synthetic routes to increase product yield and purity is a central theme in the chemistry of this compound and its precursors. This involves careful selection of catalysts, reagents, and reaction conditions.

Catalyst Screening and Reaction Condition Optimization

The synthesis of esters from 2,4-dinitrophenol, a direct precursor to the title compound, has been a subject of optimization studies. A significant challenge in the synthesis of sulfonate esters of 2,4-dinitrophenol is the formation of undesired pyridinium (B92312) salts when pyridine (B92270) is used as a base in non-aqueous solvents. mdpi.com This side reaction significantly lowers the yield of the desired product. mdpi.com

To circumvent this issue, an optimized, environmentally benign method has been developed. This method utilizes an aqueous solution of a weaker base, such as potassium carbonate (K₂CO₃), in conjunction with a water-miscible organic solvent. mdpi.com In a typical optimized procedure for synthesizing substituted 2,4-dinitrophenyl benzenesulfonates, 2,4-dinitrophenol is reacted with the corresponding sulfonyl chloride at room temperature in the presence of aqueous K₂CO₃. mdpi.com This approach successfully avoids the formation of insoluble byproducts and leads to significantly higher yields. mdpi.com For example, the synthesis of 2,4-Dinitrophenyl 4-methylbenzenesulfonate (B104242) using this method was reported with specific conditions. mdpi.com

In related multicomponent reactions to synthesize complex heterocyclic analogs, catalyst screening has also proven effective. The condensation of a pyrazole aldehyde bearing a 2,4-dinitrophenyl group with β-naphthol and acetamide was optimized by testing various catalysts. The use of silica-supported sodium bisulfate (NaHSO₄·SiO₂) as a heterogeneous catalyst in acetic acid at 80°C was found to be an efficient system for producing the desired amidoalkyl naphthols in good yields. orientjchem.org

The table below presents data from catalyst and condition optimization studies.

Target Compound FamilyInefficient Catalyst/ConditionEfficient Catalyst/ConditionOutcomeReference
Substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonatesPyridine1.6 M aqueous K₂CO₃Avoided formation of undesired pyridinium salts, improved yield mdpi.com
Amidoalkyl naphthols from pyrazole aldehydesUncatalyzedNaHSO₄·SiO₂, 80°CGood yield of desired product orientjchem.org

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis and subsequent reactions of 2,4-dinitrophenoxyacetate analogs, influencing reaction rates, mechanisms, and even product stability.

In nucleophilic substitution reactions involving 2,4-dinitrobenzene derivatives, the solvent can dictate the rate-determining step. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine proceeds differently depending on the solvent used. semanticscholar.orgresearchgate.net Studies in methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) showed that the reaction undergoes uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-limiting step. semanticscholar.orgresearchgate.net However, for a broader range of 2,4-dinitrobenzene derivatives reacting with hydrazine in DMSO, the departure of the leaving group becomes the rate-determining step. semanticscholar.orgresearchgate.net

The hydrazinolysis of 2,4-dinitrophenyl acetate, a close analog of the title compound, in methanol was found to proceed exclusively through acyl-oxygen scission, yielding acetate hydrazide and 2,4-dinitrophenoxide. semanticscholar.orgresearchgate.net This selectivity is attributed to the fact that 2,4-dinitrophenoxide is a better leaving group than acetate in this solvent system. semanticscholar.org

A highly efficient synthetic method for sulfonate esters of 2,4-dinitrophenol highlights the benefit of a biphasic solvent system. The use of tetrahydrofuran (B95107) (THF) as a water-miscible organic solvent with an aqueous solution of potassium carbonate allows the reactants to interact effectively while preventing the formation of insoluble byproducts that plague reactions run in non-aqueous media with pyridine. mdpi.com

Furthermore, the stability of a complex analog, 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, was studied in various solvents. The compound showed the most significant decomposition in acidic water (32%), followed by DMSO (18%), methanol (12%), and ethanol (10%), indicating a strong solvent dependency on the stability of the final product. nih.gov

The following table outlines observed solvent effects on reactions involving 2,4-dinitrophenyl derivatives.

Reaction/CompoundSolvent(s)ObservationReference
Hydrazinolysis of 1-chloro-2,4-dinitrobenzeneMethanol, Acetonitrile, DMSOUncatalyzed substitution; formation of zwitterionic intermediate is rate-determining. semanticscholar.orgresearchgate.net
Hydrazinolysis of 2,4-dinitrophenyl acetateMethanolExclusive acyl-oxygen scission. semanticscholar.orgresearchgate.net
Synthesis of 2,4-dinitrophenyl-4′-phenylbenzenesulfonatesTHF / Aqueous K₂CO₃High yield, avoids insoluble salt formation. mdpi.com
Stability of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetateAcidic Water, DMSO, Methanol, EthanolVarying degrees of decomposition, highest in acidic water. nih.gov

Reaction Mechanisms and Kinetics of Methyl 2,4 Dinitrophenoxy Acetate

Mechanistic Pathways of Acyl Transfer Reactions

The acyl transfer reactions of Methyl (2,4-dinitrophenoxy)acetate are characterized by specific mechanistic pathways that dictate the course and rate of the reaction. These pathways involve the interaction of the ester with various nucleophiles, leading to the formation of new products.

Nucleophilic Attack and Tetrahedral Intermediate Formation

The reaction of this compound with anionic nucleophiles, such as phenoxides, in aprotic solvents like acetonitrile (B52724) demonstrates this process. The nucleophile adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate can then proceed through several pathways, including the expulsion of the leaving group, the 2,4-dinitrophenoxide ion, to yield the final acyl transfer product. The presence of the electron-withdrawing nitro groups on the phenoxy leaving group makes it a very good leaving group, thus facilitating the reaction.

Concerted vs. Stepwise Processes

A key area of investigation into the reactions of this compound is whether they proceed through a concerted or a stepwise mechanism. A concerted mechanism would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group in a single transition state. In contrast, a stepwise mechanism involves the formation of a distinct tetrahedral intermediate.

Studies on the aminolysis of related esters suggest that the reaction mechanism can be influenced by the nature of the nucleophile and the solvent. For instance, the reaction of similar esters with primary and secondary amines often proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. However, the possibility of a concerted pathway, particularly with weakly basic nucleophiles or in nonpolar solvents, cannot be entirely ruled out. The specific case of this compound favors a stepwise process due to the stability of the 2,4-dinitrophenoxide leaving group.

Rate-Determining Steps and Transition State Characterization

In the reaction of this compound with many nucleophiles, the formation of the tetrahedral intermediate is often the rate-determining step. This is because the high energy of the intermediate makes its formation a significant energetic barrier to overcome. The transition state leading to this intermediate would involve a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken pi bond of the carbonyl group.

Kinetic Investigations of Compound Reactivity

Kinetic studies provide quantitative insights into the reactivity of this compound and the factors that influence the reaction rates. These investigations often involve determining rate coefficients and analyzing their correlation with the properties of the reactants.

Pseudo-First-Order Rate Coefficient Determinations

To simplify the kinetic analysis of the reaction of this compound with a nucleophile, experiments are often conducted under pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile, such that its concentration remains effectively constant throughout the reaction. Under these conditions, the observed rate of reaction depends only on the concentration of the ester, and the pseudo-first-order rate coefficient (k_obs) can be determined by monitoring the disappearance of the ester or the appearance of the product over time.

The relationship between the observed rate coefficient and the concentration of the nucleophile can then be used to determine the second-order rate coefficient (k_N) for the reaction, providing a direct measure of the nucleophilicity of the attacking species towards the ester.

Brønsted-Type Plots and Correlation Analyses

Brønsted-type plots are a powerful tool for investigating the mechanism of acyl transfer reactions. These plots correlate the logarithm of the rate coefficient (log k_N) with the pKa of the conjugate acid of the nucleophile (or the pKa of the leaving group). The slope of the Brønsted-type plot, known as the Brønsted coefficient (β_nuc or β_lg), provides information about the extent of bond formation or cleavage in the transition state.

Temperature Dependence and Activation Parameters (Arrhenius and Eyring Analyses)

The study of reaction kinetics as a function of temperature provides valuable insights into the activation parameters of a reaction, namely the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters are crucial for understanding the energy profile of the reaction and the nature of the transition state.

In the context of nucleophilic substitution reactions involving derivatives of 2,4-dinitrobenzene, the temperature dependence of the rate constants allows for the calculation of these activation parameters. For instance, in the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in various solvents, the activation parameters were determined from the rate constants measured at different temperatures. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide information about the energy barrier and the degree of order in the transition state, respectively. A plot of ΔH‡ against -ΔS‡ can indicate if a common mechanism is operative across different solvents.

Similarly, for the aminolysis of O-(2',4'-dinitrophenyl)-4-phenyl-3-buten-2-one oxime with various amines, the reactions were found to follow the Arrhenius relationship, where the rate constants increased with temperature. The calculated activation parameters, including the high negative values for the entropy of activation, suggest a crowded or ordered transition state.

The hydrolysis of 2,4-dinitrophenyl acetate (B1210297) (2,4-DNPA) also demonstrates temperature dependence. The Arrhenius activation energy (Ea) for the neutral hydrolysis of 2,4-DNPA can be derived from the rate constants measured at different temperatures.

While specific Arrhenius and Eyring analyses for this compound were not found in the provided search results, the principles derived from similar 2,4-dinitrophenyl compounds are directly applicable. The study of its reaction kinetics at various temperatures would allow for the determination of its activation parameters, offering a deeper understanding of its reaction mechanisms. For example, the heat-induced retro Diels-Alder decomposition of similar compounds has been studied by measuring first-order rate constants at multiple temperatures to calculate Arrhenius activation parameters.

Factors Governing Reaction Kinetics and Selectivity

Influence of Nucleophile Structure and Basicity

The structure and basicity of the nucleophile play a pivotal role in the kinetics and selectivity of reactions with this compound. The rate of nucleophilic substitution reactions is generally expected to increase with the basicity of the nucleophile. However, this relationship is not always linear and can be influenced by other factors.

In the aminolysis of esters like 2,4-dinitrophenyl acetate, logarithmic plots of rate constants against the pKa of the attacking amine are often nonlinear. For "normal" nitrogen nucleophiles, the Brønsted coefficient (β), which measures the sensitivity of the reaction rate to the basicity of the nucleophile, is close to 0.8 over a wide range of reaction rates. This value then decreases for reactions of strongly basic amines with the most reactive esters, indicating a change in the transition state structure or rate-determining step.

Studies on the aminolysis of various carbonate esters, including methyl 2,4-dinitrophenyl carbonate, have shown that the Brønsted-type plots can be biphasic. For instance, the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines exhibits a Brønsted plot with a slope (β₁) of 0.3 in the high pKa region and a slope (β₂) of 1.0 in the low pKa region. This change is indicative of a stepwise mechanism with a shift in the rate-determining step as the basicity of the amine changes.

Furthermore, the steric hindrance of the nucleophile can also affect the reaction rate. The process depends on the basicity of the leaving group and its steric hindrance. In some cases, secondary amines are more prone to base catalysis than primary amines. The nature of the nucleophile can even influence the reaction mechanism, with a shift in the rate-determining step observed when changing from secondary amines to phenoxides in acyl transfer reactions.

The reactivity of different amines with 2,4-dinitrobenzene derivatives can be influenced by the stability of the zwitterionic intermediate formed during the reaction. The rate of reaction is highly dependent on the solvent's effect on this intermediate's stability.

Effects of Leaving Group Characteristics

The characteristics of the leaving group significantly influence the rate of nucleophilic substitution reactions. A good leaving group is one that can stabilize the negative charge it acquires upon departure. The pKa of the conjugate acid of the leaving group is a good indicator of its ability to depart; a lower pKa corresponds to a better leaving group.

In the hydrazinolysis of 2,4-dinitrophenyl acetate, the reaction proceeds exclusively through acyl-oxygen scission because the 2,4-dinitrophenoxide is a better leaving group than the acetate. This is consistent with the lower pKa value of 2,4-dinitrophenol (B41442) compared to acetic acid in methanol (B129727). The departure of the leaving group can be the rate-determining step in some nucleophilic aromatic substitution reactions.

The reactivity of a series of 2,4-dinitrophenyl phenyl sulfide (B99878) derivatives with hydrazine was found to increase as the pKa of the thioaryl leaving group decreased. The small Brønsted-type coefficient (βlg) of -0.18 suggests that bond formation to the nucleophile is more advanced than bond cleavage to the leaving group in the transition state.

In the aminolysis of esters, the sensitivity of the reaction rate to the pKa of the leaving group (βlg) can also provide insight into the transition state structure. Values of βlg close to 1.0 indicate a large change in the charge on the leaving group in the transition state, which is typical for many aminolysis reactions. However, for very fast reactions, this value can decrease.

The stability of the tetrahedral intermediate formed in these reactions is also affected by the leaving group. For example, changing the leaving group from 2,4-dinitrophenoxy to the more electron-withdrawing 2,4,6-trinitrophenoxy in the reaction of amines with the corresponding acetates greatly destabilizes the zwitterionic tetrahedral intermediate.

Solvent Polarity and Hydrogen Bonding Effects

The solvent plays a crucial role in the kinetics and mechanism of reactions involving this compound by influencing the stability of reactants, intermediates, and transition states through polarity and hydrogen bonding interactions.

The rate of nucleophilic aromatic substitution reactions is sensitive to the solvent. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine is fastest in dimethyl sulfoxide (B87167) (DMSO), followed by acetonitrile (MeCN), and then methanol (MeOH). This order is attributed to the interplay of intramolecular and intermolecular hydrogen bonding. In methanol, the zwitterionic intermediate is extensively solvated by intermolecular hydrogen bonds, whereas in DMSO, intramolecular hydrogen bonding is more significant.

Similarly, the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine (B6355638) shows that the rate constants are generally lower in protic solvents (alcohols) compared to non-polar aprotic and dipolar aprotic solvents. This is because protic solvents can solvate the amine nucleophile, reducing its nucleophilicity, and also weaken intramolecular hydrogen bonding in the intermediate. Dipolar aprotic solvents like DMSO and acetonitrile can stabilize the zwitterionic intermediate through intermolecular hydrogen bonding.

In the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol, the large negative entropy of activation (ΔS#) suggests significant participation of methanol molecules in the activated complex, leading to a rigid transition state. The solvent can also influence whether the formation or decomposition of the zwitterionic intermediate is the rate-determining step.

The polarity of the solvent also affects the stability of charged intermediates. A zwitterionic tetrahedral intermediate is generally more stabilized in more polar solvents. The formation of a less polar transition state is favored in less polar solvents.

Role of Intramolecular Interactions in Reaction Pathways

In the nucleophilic substitution reactions of 2,4-dinitrobenzene derivatives, the formation of a zwitterionic intermediate is a key step. The stability of this intermediate can be enhanced by intramolecular hydrogen bonding between the ammonium (B1175870) hydrogen of the nucleophile and an ortho-nitro group of the substrate. This stabilization can lead to an increase in the rate constant when the formation of the intermediate is the rate-limiting

Computational Chemistry and Theoretical Analysis of Methyl 2,4 Dinitrophenoxy Acetate

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's behavior lies in its electronic structure and three-dimensional shape. Computational chemistry offers powerful tools to model these aspects with high accuracy.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. nih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict the most stable arrangement of atoms in a molecule. researchgate.netresearchgate.netimist.ma

For Methyl (2,4-dinitrophenoxy)acetate, a geometry optimization calculation would determine the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. In analogous compounds containing the 2,4-dinitrophenyl group, DFT calculations have successfully reproduced experimental X-ray diffraction data, confirming the reliability of this method for predicting geometric parameters. researchgate.net The presence of the bulky and electron-withdrawing nitro groups, along with the flexible ester linkage, makes DFT an ideal tool to explore the molecule's intricate three-dimensional structure. A study on N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, for instance, showed good agreement between bond lengths and angles calculated via DFT and those determined experimentally. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Dinitrophenyl Derivative This table presents illustrative data from a related dinitrophenyl compound to demonstrate typical results from DFT calculations, as specific data for this compound is not available.

ParameterBond/AngleCalculated Value (B3LYP/6-31G)
Bond LengthC-N (nitro)~1.47 Å
Bond LengthN-O (nitro)~1.23 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleO-N-O (nitro)~124°
Bond AngleC-O-C (ether)~118°

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. lumenlearning.com For this compound, key rotations would occur around the C-O ether bond and the bonds within the acetate (B1210297) group. These rotations give rise to different conformers, each with a specific energy level.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. ekb.eg The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ekb.egresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In molecules with extensive conjugation or strong electron-withdrawing/donating groups, this gap can be significantly altered. For this compound, the potent electron-withdrawing nitro groups are expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, which would imply higher reactivity. bohrium.com

Table 2: Representative Frontier Molecular Orbital Energies for a Dinitrophenyl Derivative This table presents illustrative data from a related dinitrophenyl compound to demonstrate typical results from FMO analysis, as specific data for this compound is not available.

ParameterEnergy (eV)
EHOMO-7.5
ELUMO-3.2
Energy Gap (ΔE)4.3

Reactivity Descriptors and Quantum Chemical Parameters

Beyond the FMOs, a range of quantum chemical descriptors can be calculated to provide a more nuanced picture of a molecule's reactivity.

Fukui functions (f(r)) are local reactivity descriptors derived from DFT that identify the most reactive sites within a molecule. psu.edunih.gov Specifically, the function f+(r) indicates susceptibility to nucleophilic attack (where an electron is accepted), while f-(r) points to sites prone to electrophilic attack (where an electron is donated). substack.com For this compound, Fukui analysis would likely highlight the carbon atoms of the aromatic ring attached to the nitro groups as primary sites for nucleophilic attack. researchgate.net

Table 3: Representative Reactivity Descriptors for a Dinitrophenyl Derivative This table presents illustrative data from a related dinitrophenyl compound to demonstrate typical results from reactivity descriptor calculations, as specific data for this compound is not available.

DescriptorDefinitionCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.35
Chemical Hardness (η)(ELUMO - EHOMO) / 22.15
Electrophilicity Index (ω)μ2 / (2η)6.65

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for visualizing a molecule's reactivity towards charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. ekb.egresearchgate.net

For this compound, the MEP surface would clearly show strong negative potentials around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most electron-rich areas. imist.ma Conversely, a significant positive potential would be expected on the aromatic ring carbons and the hydrogen atoms, highlighting their electrophilic character. imist.ma This analysis provides a visual confirmation of the electronic effects of the substituents and complements the insights gained from Fukui functions.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions at a molecular level. For this compound, these methods can map out reaction pathways, characterize fleeting transition states, and predict the feasibility of various transformations.

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone for verifying and understanding reaction mechanisms computed through quantum chemistry. researchgate.net Once a transition state (TS) structure has been located and confirmed (by the presence of a single imaginary frequency), an IRC calculation maps the reaction pathway from the transition state down to the reactants and products. researchgate.netmdpi.com This "walk" along the potential energy surface confirms that the identified TS indeed connects the desired reactants and products, ensuring the validity of the proposed mechanism.

An example of data that would be generated from an IRC calculation for a hypothetical reaction is shown below.

Parameter Reactant Complex Transition State Product Complex
Relative Energy (kcal/mol)0.0+25.3-15.8
Key Bond Distance (Å)C-O (ester): 1.35C-O (ester): 1.48C-O (ester): broken
Key Bond Distance (Å)C-Nu (incoming): >3.0C-Nu (incoming): 2.10C-Nu (incoming): 1.45

This table illustrates the type of data obtained from an IRC calculation for a hypothetical nucleophilic substitution on this compound. The values are representative and would be calculated using a suitable level of theory.

While quantum mechanics is excellent for studying static structures, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the conformational landscape of a molecule. oatext.comkaust.edu.sa this compound possesses several rotatable bonds, including those in the ester group and the ether linkage. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a specific solvent) and the energy barriers between different conformers.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. kaust.edu.sa By analyzing these trajectories, one can identify the most stable (lowest energy) conformations and the flexibility of different parts of the molecule. This is particularly important for understanding how the molecule might orient itself to fit into an enzyme's active site or how it interacts with a solvent cage. For instance, simulations could reveal the rotational preferences of the dinitrophenyl ring relative to the acetate group, which can have significant implications for its reactivity. oatext.comvub.be

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern a chemical reaction. researchgate.netniscpr.res.in Using the energies obtained from quantum mechanical calculations, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction.

Below is an illustrative table of computationally predicted kinetic and thermodynamic parameters for a hypothetical hydrolysis reaction of this compound.

Parameter Calculated Value Unit
Activation Enthalpy (ΔH‡)+20.5kcal/mol
Activation Entropy (ΔS‡)-15.2cal/mol·K
Activation Free Energy (ΔG‡)+25.0kcal/mol
Enthalpy of Reaction (ΔH)-10.8kcal/mol
Free Energy of Reaction (ΔG)-12.5kcal/mol

This table provides representative values for a hypothetical reaction. The accuracy of these predictions is highly dependent on the level of theory and the computational model used.

Structure Activity Relationship Sar Studies for Dinitrophenyl Acetate Systems

Elucidating Molecular Determinants of Activity

The biological or chemical activities of dinitrophenyl-acetate derivatives are fundamentally governed by the electronic and steric properties of their constituent atoms and functional groups.

The impact of various substituents on the reactivity of dinitrophenyl-acetate systems can be quantitatively assessed through linear free-energy relationships, such as the Hammett equation. This equation relates the reaction rates or equilibrium constants of a series of reactions to the electronic properties of the substituents.

For the aminolysis of 2,4-dinitrophenyl acetate (B1210297) with a series of para-substituted anilines, a clear correlation between the substituent's electronic nature and the reaction rate has been observed. Electron-releasing groups on the aniline (B41778) nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. This relationship can be visualized in a Hammett plot, which for this reaction series yields a negative ρ (rho) value of -2.33, indicating a buildup of positive charge in the transition state at the nucleophile.

The effect of substituents on the aminolysis rate of 2,4-dinitrophenyl acetate with para-substituted anilines is presented in the interactive table below.

Substituent (X)Sigma (σ) ValueRate Constant (k) at 30°C (10⁻³ M⁻¹s⁻¹)
p-OCH₃-0.27158.3
p-CH₃-0.1737.5
H0.0022.0
p-Cl0.237.80
p-Br0.239.90
p-COOH0.451.80

Similarly, studies on the hydrolysis of substituted phenyl acetates have shown a positive ρ value, indicating that electron-withdrawing groups on the phenyl ring facilitate the reaction by stabilizing the developing negative charge on the leaving phenoxide group nih.govpreprints.org. For the neutral hydrolysis of a series of substituted phenyl acetates, a reaction constant (ρ) of 0.87 has been determined preprints.org.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities researchgate.net. These models can then be used to predict the activity of new, unsynthesized compounds.

For nitrophenyl derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against enzymes like aldose reductase nih.gov. In these studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with the observed biological activity. The resulting QSAR models can highlight the key structural features that are important for activity nih.gov.

For a series of nitrophenyl analogs as aldose reductase inhibitors, a 2D-QSAR model was developed with a predictive correlation coefficient (r² pred) of 0.8469, a squared correlation coefficient (r²) of 0.9352, and a cross-validated correlation coefficient (q²) of 0.8639 nih.gov. Such models help in understanding the structural requirements for potent inhibition and in designing new derivatives with improved activity nih.gov. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions around the aligned molecules.

Investigating Molecular Interactions and Binding Affinities

The biological effect of a molecule like Methyl (2,4-dinitrophenoxy)acetate is initiated by its binding to a specific biological target, such as an enzyme or a receptor. Understanding these interactions at a molecular level is crucial for SAR studies.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique can provide insights into the binding mode and affinity of dinitrophenyl-acetate derivatives with their biological targets. For instance, docking studies can reveal key amino acid residues in an enzyme's active site that interact with the ligand.

The binding of a ligand to its protein target is mediated by a variety of non-covalent interactions. For dinitrophenyl-acetate systems, the key interactions include:

Hydrogen Bonding: The nitro groups of the dinitrophenyl moiety are excellent hydrogen bond acceptors. They can form hydrogen bonds with donor groups on amino acid residues, such as the hydroxyl group of serine or the amide group of asparagine. The ester group can also participate in hydrogen bonding.

Pi-Pi Stacking: The aromatic dinitrophenyl ring can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the stability of the ligand-protein complex.

The interplay of these non-covalent forces dictates the specificity and affinity of the ligand for its target. The electron-withdrawing nature of the nitro groups can also influence the electronic properties of the aromatic ring, thereby modulating the strength of pi-pi stacking interactions.

Rational Design Principles based on SAR Data

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new molecules with desired biological activities. By understanding which structural modifications lead to increased potency or selectivity, medicinal chemists can design and synthesize new dinitrophenyl-acetate analogs with improved therapeutic potential.

The general principles for the rational design of enzyme inhibitors based on the dinitrophenyl-acetate scaffold include:

Optimizing Substituent Effects: Based on Hammett analysis, substituents can be chosen to electronically favor the desired reaction mechanism or binding interaction. For example, if a reaction involves a nucleophilic attack and a positive charge buildup on the nucleophile, electron-donating groups on the nucleophile would be beneficial.

Enhancing Binding Affinity: QSAR and molecular docking studies can guide the modification of the molecule to improve its fit within the binding site of the target protein. This could involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions.

The iterative process of designing, synthesizing, and testing new compounds based on SAR data is a cornerstone of modern drug discovery.

Detailed Research Findings

Systematic studies on the impact of functional group introduction on the activity of this compound are limited in publicly available literature. However, general principles of SAR in related dinitrophenyl ether and phenoxyacetate (B1228835) compounds can provide valuable insights. For instance, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs studied for their anti-tuberculosis activity, modifications on the phenyl ring and the alkyl substituent led to significant variations in their minimum inhibitory concentrations (MIC).

To illustrate how SAR data is typically presented, the following hypothetical data table outlines the effects of substituents on the phenyl ring of a generic (dinitrophenoxy)acetate core on a specific biological activity (e.g., herbicidal or enzymatic inhibition).

Table 1: Hypothetical SAR Data for Substituted (2,4-Dinitrophenoxy)acetate Analogs

Compound IDR1-substituentR2-substituentIC50 (µM)LogP
1aHH15.22.1
1b5-ClH8.52.8
1c6-ClH25.12.8
1d5-CH3H12.32.6
1e5-NO2H5.71.9
1fH2'-F18.92.2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

From this hypothetical data, one could infer that:

Electron-withdrawing groups at the 5-position of the dinitrophenyl ring (e.g., Cl, NO2) tend to increase activity compared to the unsubstituted analog.

The position of the substituent is critical, as a chloro group at the 6-position is detrimental to activity.

Modifications on the acetate portion, such as the introduction of a fluorine atom, may not be favorable for this hypothetical activity.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a key strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound. This involves substituting a functional group with another that has similar steric, electronic, or other key properties.

Research on Isosteric and Bioisosteric Replacements

Table 2: Potential Isosteric/Bioisosteric Replacements for the Ether Linkage in this compound

Original GroupIsosteric/Bioisosteric ReplacementRationale
Ether (-O-)Thioether (-S-)Similar size and angle, but different electronics and lipophilicity.
Ether (-O-)Methylene (B1212753) (-CH2-)Removes the electron-withdrawing character of the oxygen.
Ether (-O-)Amine (-NH-)Introduces a hydrogen bond donor and changes basicity.
Ester (-COO-)Amide (-CONH-)Alters hydrogen bonding potential and metabolic stability.
Methyl Ester (-COOCH3)Carboxylic Acid (-COOH)Increases polarity and potential for ionic interactions.

Note: This table presents potential isosteric replacements based on general medicinal chemistry principles, not on specific published research for the target compound.

The replacement of the ether oxygen with sulfur to form a thioether, for instance, would increase lipophilicity and could alter the compound's binding mode with its target. Replacing the ester group with a more metabolically stable amide is a common strategy to improve the pharmacokinetic profile of drug candidates. Each of these changes would necessitate synthesis and biological evaluation to determine the impact on the activity of the dinitrophenyl-acetate scaffold.

Environmental Behavior and Degradation Pathways of Methyl 2,4 Dinitrophenoxy Acetate Analogs

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Methyl (2,4-dinitrophenoxy)acetate analogs, the most significant abiotic pathways are photochemical transformation and hydrolysis, which affect the nitroaromatic ring and the ester linkage, respectively.

Photochemical Transformation Pathways (e.g., photolysis, photosensitization)

Photochemical transformation, or photolysis, is a primary abiotic degradation route for many nitroaromatic compounds present in sunlit aqueous environments. nih.govnih.gov The direct photolysis of nitroaromatic compounds like nitrobenzene (B124822) and nitrophenols in water has been investigated, showing that irradiation can lead to the formation of various intermediates. nih.govresearchgate.net The process often involves a nitro-nitrite intramolecular rearrangement. nih.gov

For analogs such as o-nitrophenoxyacetic acids, photolysis can serve as a method for partial reduction, yielding the corresponding o-nitroso-phenols. rsc.org This reaction offers an alternative to chemical reduction methods. rsc.org It can be inferred that a similar pathway may exist for this compound, where absorption of light energy could lead to the transformation of one of the nitro groups into a nitroso group, initiating the breakdown of the aromatic moiety. The quantum yields for the removal of nitrobenzene and nitrophenols are typically in the range of 10⁻³ to 10⁻⁴, with degradation following zero-order kinetics. nih.gov

Table 1: Potential Photochemical Transformation Products of Nitroaromatic Analogs

Initial Compound Transformation Pathway Key Intermediates/Products
Nitrobenzene Direct Photolysis Nitrophenol isomers, Nitrohydroquinone, Nitrosobenzene, Nitrite (B80452), Nitrate nih.gov
o-Nitrophenoxyacetic Acids Photolysis o-Nitroso-phenols rsc.org

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that splits the molecule into an alcohol and a carboxylic acid. Ester hydrolysis can be catalyzed by acids or bases. youtube.comyoutube.com

Under alkaline conditions, the reaction is typically a second-order process, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgindexcopernicus.com The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. youtube.com In contrast, acid-catalyzed hydrolysis is a reversible process. youtube.com The rate of hydrolysis is influenced by factors such as pH and temperature. indexcopernicus.cominternationaljournalssrg.org Given that the hydrolysis of esters is a well-understood process, the stability of this compound in aqueous environments will be highly dependent on the pH. In neutral or alkaline waters, hydrolysis of the methyl ester group to form (2,4-dinitrophenoxy)acetic acid and methanol (B129727) would be a significant degradation pathway.

Table 2: General Kinetics of Ester Hydrolysis

Condition Reaction Order Key Reactants Products Catalyst Regenerated?
Acidic Pseudo-first-order (reversible) Ester, H₂O, H⁺ Carboxylic Acid, Alcohol Yes

Biotic Transformation and Biodegradation Studies

Microbial activity is a major driver for the degradation of complex organic molecules in soil and water. The biodegradation of a compound like this compound would involve enzymatic systems capable of attacking the nitroaromatic ring, the ether linkage, and the ester group.

Microbial Degradation Mechanisms of Nitroaromatic and Ether Compounds

The biodegradation of nitroaromatic compounds is a critical environmental process, as these substances are often toxic and recalcitrant. nih.govrsc.org Microbes have evolved diverse strategies to metabolize them, which can be broadly categorized into aerobic and anaerobic pathways. slideshare.net

Nitro Group Reduction: A common initial step, especially under anaerobic conditions, is the reduction of the nitro groups (NO₂) to amino groups (NH₂) via nitroso and hydroxylamino intermediates. nih.govmdpi.com This is catalyzed by enzymes called nitroreductases. mdpi.com This reduction increases the electron density of the aromatic ring, making it more susceptible to subsequent oxidative attack.

Oxidative Pathways: Under aerobic conditions, bacteria can utilize monooxygenase and dioxygenase enzymes to incorporate oxygen atoms into the aromatic ring. nih.gov This can lead to the removal of the nitro group as nitrite and the formation of catechols, which are then funneled into central metabolic pathways via ring cleavage. nih.gov For some dinitro and trinitro compounds, bacteria can add a hydride ion to form a hydride-Meisenheimer complex, which rearomatizes with the elimination of nitrite. nih.govannualreviews.org

Ether Bond Cleavage: The ether linkage (C-O-C) in phenoxyacetate (B1228835) analogs is another point of microbial attack. Bacteria, particularly strains like Rhodococcus, possess O-dealkylase enzymes that can cleave this bond. nih.gov This often involves hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. nih.govresearchgate.net The degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) famously proceeds via cleavage of the ether linkage to form 2,4-dichlorophenol. nih.gov

For this compound, a plausible pathway would involve initial hydrolysis of the ester group, followed by microbial cleavage of the ether bond to release 2,4-dinitrophenol (B41442) (2,4-DNP). The resulting 2,4-DNP would then be degraded through established nitroaromatic pathways.

Identification of Key Microbial Species Involved in Degradation

Numerous microorganisms capable of degrading nitroaromatic and phenoxyacetic herbicides have been isolated from contaminated environments. mdpi.com This metabolic capability is found across a wide range of bacterial and fungal genera.

Bacteria: Genera such as Pseudomonas, Rhodococcus, Sphingomonas, Burkholderia, and Cupriavidus are frequently cited for their ability to degrade compounds like 2,4-D and 2,4-DNP. nih.govresearchgate.netmdpi.comhibiscuspublisher.com For instance, Cupriavidus necator JMP134 has a well-characterized pathway for 2,4-D degradation. nih.gov Rhodococcus species are known to degrade 2,4-DNP, utilizing it as a source of carbon and nitrogen. hibiscuspublisher.com Some bacteria form consortia where different species carry out sequential steps in the degradation pathway. nih.gov

Fungi: Lignin-degrading white-rot fungi, such as Phanerochaete chrysosporium, are particularly effective at degrading a wide range of recalcitrant pollutants, including nitroaromatics. nih.goviosrjournals.org Fungi like Aspergillus niger and species of Mortierella and Umbelopsis have also been shown to degrade phenoxyacetic herbicides. mdpi.com Laccase, an enzyme produced by many fungi, has been shown to effectively break down 2,4-DNP. nih.gov

Table 3: Examples of Microorganisms Involved in the Degradation of Analogous Compounds

Microorganism Compound Degraded Key Enzyme/Pathway
Cupriavidus necator JMP134 2,4-Dichlorophenoxyacetic acid (2,4-D) tfdA (α-ketoglutarate-dependent dioxygenase) for ether cleavage nih.gov
Rhodococcus erythropolis 2,4-Dinitrophenol (2,4-DNP) Utilization as sole carbon and nitrogen source researchgate.nethibiscuspublisher.com
Phanerochaete chrysosporium 2,4-Dinitrotoluene, TNT Ligninolytic enzymes (e.g., Manganese peroxidase) nih.govcswab.org
Pseudomonas sp. 2,4-Dinitrotoluene (2,4-DNT) Dioxygenase attack and nitrite release nih.gov

Role of Co-substrates and Electron Donors in Enhancing Degradation

The biodegradation of complex and toxic compounds like dinitrophenols can often be slow or incomplete. The process can be significantly enhanced by the presence of additional, more easily metabolizable organic compounds, known as co-substrates. nih.gov

In anaerobic environments, the reduction of nitroaromatic compounds requires a source of electrons. The addition of simple organic substrates like glucose or acetate (B1210297) can stimulate the activity of the microbial community, providing the necessary reducing power for nitro group reduction. nih.govresearchgate.net For example, a batch anaerobic test demonstrated the biodegradation of various nitrophenols, including 2,4-dinitrophenol, using glucose as a co-substrate. nih.gov Similarly, the presence of acetate was found to be beneficial for the efficient degradation of toxic wastes by aerobic granular sludge. researchgate.net These co-substrates support the growth of the microbial population and provide the energy and electrons needed to drive the initial, often challenging, steps of the degradation pathway.

Environmental Fate Modeling and Pathway Prediction of this compound Analogs

The environmental behavior of this compound is primarily understood through the study of its analogs, particularly phenoxy herbicides and nitroaromatic compounds. Predictive models for its environmental fate are based on the degradation pathways and persistence of these structurally related chemicals. The initial and most critical step in the degradation of phenoxyacetate herbicides is the cleavage of the ether bond, which is a common feature of this class of compounds. This cleavage results in the formation of the corresponding phenol (B47542) and an aliphatic acid. In the case of this compound, this initial transformation is expected to yield 2,4-dinitrophenol (2,4-DNP) and methyl glycolate (B3277807). The subsequent environmental fate is then determined by the degradation of these intermediate products.

Analysis of Degradation Intermediates and Final Products

The degradation of phenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid) has been extensively studied, providing a model for the breakdown of this compound. The primary degradation pathway involves the enzymatic cleavage of the ether linkage. This reaction is catalyzed by specific microbial enzymes, such as α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene in various soil microorganisms. Evidence also points to the involvement of cytochrome P450 monooxygenases in the cleavage of the ether bond in some bacteria. nih.govwikipedia.org

Following the initial cleavage, the resulting 2,4-dinitrophenol (2,4-DNP) becomes the central intermediate whose degradation has been the subject of numerous studies. Microbial degradation of 2,4-DNP can proceed through several pathways, primarily involving the reduction of the nitro groups and hydroxylation of the aromatic ring. Common intermediates identified in these pathways include 4-nitrophenol, 2-amino-4-nitrophenol (B125904), and benzoquinone. Further degradation leads to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

A proposed degradation pathway for this compound, based on its analogs, is as follows:

Initial Hydrolysis/Ether Cleavage: The ester and ether linkages are cleaved, releasing 2,4-dinitrophenol.

Reduction of Nitro Groups: One or both of the nitro groups on the 2,4-DNP molecule are reduced to amino groups, forming intermediates such as 2-amino-4-nitrophenol or 4-amino-2-nitrophenol.

Ring Hydroxylation and Cleavage: The aromatic ring is hydroxylated, making it susceptible to cleavage by microbial dioxygenases, leading to aliphatic acids that can enter central metabolic pathways.

The final products of complete degradation are expected to be carbon dioxide, water, and inorganic forms of nitrogen.

Environmental Persistence and Transformation Rate Constants

The environmental persistence of this compound can be inferred from the transformation rates of analogous phenoxy herbicides. The persistence of these herbicides is typically quantified by their half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This value is highly dependent on environmental conditions such as soil type, temperature, moisture, pH, and microbial activity.

Microbial degradation is the primary factor influencing the persistence of phenoxy herbicides in soil and water. wikipedia.orgnih.gov Generally, conditions that favor microbial growth, such as warm, moist, and aerobic environments, lead to faster degradation rates. The half-life of these compounds can range from a few days to several months.

Below is a table summarizing the reported half-lives of several phenoxy herbicide analogs in soil and water, which can serve as a proxy for estimating the persistence of this compound.

CompoundEnvironmental CompartmentHalf-life (DT50)ConditionsReference
2,4-DAerobic Soil6.2 - 24 daysVaries with soil type and conditions epa.govcdc.gov
MCPASoil3.10 - 24 daysField studies in different locations wikipedia.orgnih.gov
MCPAAerobic Soil24 daysLaboratory study epa.gov
DichlorpropSoil5 daysIncubated at 21°C nih.gov
2,4-DAerobic Aquatic>30 daysWater-sediment system cdc.gov
MCPAAquatic>30 daysWater-sediment system epa.gov

Based on this data, it is anticipated that this compound would exhibit low to moderate persistence in the environment, with its degradation rate being significantly influenced by the presence of adapted microbial populations.

Novel Approaches for Environmental Remediation (e.g., Phytoremediation)

Phytoremediation has emerged as a promising and environmentally friendly technology for the cleanup of soils and water contaminated with organic pollutants, including nitroaromatic compounds like 2,4-DNP, a likely degradation product of this compound. researchgate.netelsevier.com This approach utilizes the ability of plants to absorb, accumulate, and/or degrade contaminants.

For nitroaromatic compounds, several phytoremediation mechanisms are relevant:

Phytodegradation: Plants can take up contaminants and break them down into less toxic substances through their metabolic processes.

Rhizodegradation: Plant roots release exudates that stimulate the growth and activity of soil microorganisms, which in turn degrade the contaminants in the rhizosphere (the soil region immediately surrounding the roots).

Phytostabilization: Plants can immobilize contaminants in the soil, reducing their bioavailability and preventing their migration to groundwater or into the food chain.

Research has identified several plant species with the potential to remediate sites contaminated with 2,4-DNP and other nitroaromatics. Both terrestrial and aquatic plants have shown promise in this regard.

The following interactive table presents a selection of plant species that have been investigated for their ability to phytoremediate nitroaromatic compounds, along with their reported removal efficiencies.

Plant SpeciesCompoundType of SystemRemoval Efficiency (%)Reference
Salix matsudana (Chinese Willow)2,4-DinitrophenolHydroponic79.57% nih.govbohrium.com
Atriplex lentiformis (Quail Bush)2,4-DinitrophenolHydroponicUp to 96%
Various Terrestrial PlantsNitroaromatic CompoundsSoilVariable researchgate.net
Various Aquatic PlantsNitroaromatic CompoundsWaterVariable researchgate.netgeoengineer.org

The efficiency of phytoremediation can be enhanced by various strategies, such as the use of plant growth-promoting rhizobacteria that also possess degradative capabilities, and the application of soil amendments to improve plant health and contaminant bioavailability. nih.govbohrium.com These novel approaches hold significant potential for the sustainable management of sites contaminated with this compound and its degradation products.

Advanced Analytical Techniques for Characterization of Methyl 2,4 Dinitrophenoxy Acetate

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and electronic makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of Methyl (2,4-dinitrophenoxy)acetate would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the dinitrophenyl ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro groups. The proton on C3, situated between two nitro groups, would be the most deshielded. The protons on C5 and C6 would also show characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The methylene (B1212753) protons (-O-CH₂-) of the acetate (B1210297) group would likely appear as a singlet around δ 4.5-5.0 ppm, while the methyl protons (-OCH₃) of the ester would be a sharp singlet in the upfield region, typically around δ 3.7 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org For this compound, distinct signals would be observed for each carbon atom. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the low-field end of the spectrum (δ 165-175 ppm). rsc.orglibretexts.org Carbons attached to electronegative atoms (oxygen and nitro groups) on the aromatic ring would also be significantly downfield. The carbon attached to the ether oxygen (C1) would be found around δ 150-160 ppm, while carbons bearing the nitro groups (C2, C4) would also be in a similar downfield region. The remaining aromatic carbons (C3, C5, C6) would appear between δ 115-130 ppm. scispace.comnih.gov The aliphatic carbons of the acetate group, the methylene carbon (-O-CH₂-), and the methyl carbon (-OCH₃), would be found in the upfield region (δ 50-70 ppm). rsc.orglibretexts.org

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | | Aromatic H (C3-H) | 8.5 - 8.8 (d) | 120 - 125 | | Aromatic H (C5-H) | 8.2 - 8.4 (dd) | 128 - 132 | | Aromatic H (C6-H) | 7.0 - 7.3 (d) | 115 - 120 | | Methylene (-O-CH₂-) | 4.8 - 5.2 (s) | 65 - 70 | | Methyl (-OCH₃) | 3.7 - 3.9 (s) | 50 - 55 | | Carbonyl (C=O) | - | 168 - 172 | | Aromatic C (C1-O) | - | 150 - 155 | | Aromatic C (C2-NO₂) | - | 140 - 145 | | Aromatic C (C4-NO₂) | - | 145 - 150 | Note: Predicted values are based on analogous structures and general NMR principles. d = doublet, dd = doublet of doublets, s = singlet.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. d-nb.inforesearchgate.net A COSY spectrum would show correlations between adjacent protons, for instance, between the aromatic protons H-5 and H-6. nih.gov An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, such as the correlation between the methylene protons (-O-CH₂-) and the aromatic carbon C1, the carbonyl carbon, and the methyl carbon, thereby confirming the ester linkage and its position. d-nb.infoharvard.edu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu

The FTIR spectrum of this compound would display several characteristic absorption bands:

C=O Stretch: A strong, sharp peak between 1735-1750 cm⁻¹ is characteristic of the carbonyl group in an ester. ieeesem.comlibretexts.org

NO₂ Stretch: Two prominent bands are expected for the nitro groups: one for the asymmetric stretch around 1520-1560 cm⁻¹ and another for the symmetric stretch around 1340-1350 cm⁻¹. scirp.orgheteroletters.org These are typically very strong absorptions.

C-O Stretch: The spectrum would show C-O stretching vibrations corresponding to the ester linkage. An aryl-O stretch would appear around 1200-1250 cm⁻¹, and the O-alkyl stretch would be in the 1000-1100 cm⁻¹ region. libretexts.orgresearchgate.net

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1610 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring. scirp.org

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of C-H bonds on the aromatic ring. scispace.com

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would confirm the presence of the methyl and methylene groups. ieeesem.com

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | | Asymmetric Stretch | Nitro (Ar-NO₂) | 1520 - 1560 | | Symmetric Stretch | Nitro (Ar-NO₂) | 1340 - 1350 | | Stretch | Carbonyl (Ester C=O) | 1735 - 1750 | | Stretch | Aromatic C=C | 1450 - 1610 | | Stretch | Aryl-O (Ester) | 1200 - 1250 | | Stretch | Aliphatic C-H | 2850 - 2960 | | Stretch | Aromatic C-H | 3050 - 3150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and nitro groups.

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol (B145695), is expected to show strong absorption bands. The dinitrophenyl moiety is a potent chromophore. The spectrum would likely exhibit a maximum absorption wavelength (λmax) in the range of 300-400 nm, characteristic of the electronic transitions within the highly conjugated dinitrophenyl system. scirp.orgresearchgate.netresearchgate.net This technique is also valuable for quantitative analysis. By creating a calibration curve using standards of known concentration, the concentration of an unknown sample can be determined by measuring its absorbance, following the Beer-Lambert law. mdpi.comsfu.ca This is a common approach in HPLC detection. epa.govpensoft.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. miamioh.edu

For this compound (C₉H₈N₂O₇), the monoisotopic mass is 256.033151 Da. chemspider.com In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ at m/z ≈ 256 would be expected. The fragmentation pattern provides a molecular fingerprint. libretexts.org Key fragmentation pathways would likely include:

Cleavage of the ester group, leading to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or a methoxycarbonylmethyl radical (•CH₂COOCH₃, 73 Da).

Formation of a stable 2,4-dinitrophenoxide ion at m/z 183 or a 2,4-dinitrophenol (B41442) ion at m/z 184. nih.gov

Loss of nitro groups (NO₂, 46 Da) or nitric oxide (NO, 30 Da) from the aromatic ring fragments. nist.gov

Characteristic peaks for aromatic ring fragmentation (e.g., m/z 63). nih.gov

| Predicted Mass Spectrometry Fragmentation for this compound | | :--- | :--- | :--- | | m/z Value | Proposed Fragment Ion | Neutral Loss | | 256 | [C₉H₈N₂O₇]⁺• (Molecular Ion) | - | | 225 | [C₈H₅N₂O₆]⁺ | •OCH₃ | | 183 | [C₆H₃N₂O₅]⁻ | •CH₂COOCH₃ | | 184 | [C₆H₄N₂O₅]⁺• | CH₂COOCH₂ | | 138 | [C₆H₄N₂O₃]⁺• | CH₂COOCH₂ + NO₂ | Note: Fragmentation is predicted based on common pathways for esters and nitroaromatic compounds. libretexts.orgdocbrown.info

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts or starting materials. sfu.ca

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. epa.gov The compound is dissolved in a mobile phase and passed through a stationary phase column. The time it takes for the compound to elute from the column is its retention time, a characteristic value under specific conditions.

A typical Reverse-Phase HPLC (RP-HPLC) method for this compound would involve:

Stationary Phase: A C18 column, which is a nonpolar stationary phase. researchgate.net

Mobile Phase: A polar mixture of solvents, such as acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure sharp peaks. d-nb.infoepa.gov The composition can be isocratic (constant) or a gradient (varied over time).

Detection: A UV-Vis or Diode Array Detector (DAD) set to a wavelength where the compound strongly absorbs (e.g., ~310 nm or ~365 nm), as suggested by its UV spectrum. sfu.caresearchgate.net

The purity of the sample is determined from the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high-purity sample. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. researchgate.netlgcstandards.com

| Example HPLC Method for this compound | | :--- | :--- | | Parameter | Condition | | Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | | Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | | Flow Rate | 1.0 mL/min | | Detection | DAD at 310 nm | | Injection Volume | 10-20 µL | Note: This is a representative method; conditions must be optimized for specific instrumentation and separation goals.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not ideally suited for direct gas chromatographic (GC) analysis due to its relatively low volatility and potential for thermal degradation, GC becomes a powerful tool when analyzing its more volatile derivatives. One common approach involves the derivatization of related compounds, such as carbonyls, with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net This reaction produces stable 2,4-dinitrophenylhydrazone derivatives which are more amenable to GC analysis. researchgate.net

The GC-MS (Gas Chromatography-Mass Spectrometry) method is particularly effective for the separation and identification of these derivatives. researchgate.net Optimization of GC conditions is crucial to prevent the thermal decomposition of the dinitrophenylhydrazone compounds within the system. researchgate.net For instance, a study on the analysis of carbonyl compounds in cigarette smoke utilized a GC-MS method to analyze DNPH derivatives, highlighting the technique's ability to separate a complex mixture of isomers. researchgate.net

Typical instrumentation for such analyses includes a gas chromatograph coupled with a mass spectrometer. A non-polar capillary column, such as a ZB 5-MS, is often employed for separation. derpharmachemica.com The temperature program is a critical parameter, with a common starting oven temperature around 70°C, which is then ramped up to approximately 260°C. derpharmachemica.com Helium is typically used as the carrier gas with a constant flow rate. derpharmachemica.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a versatile and indispensable technique for the qualitative analysis of this compound, particularly for monitoring the progress of its synthesis and for assessing the purity of the product. sigmaaldrich.comslideshare.net Its simplicity, speed, and cost-effectiveness make it an ideal choice for routine laboratory use. sigmaaldrich.comslideshare.net

In the synthesis of related dinitrophenyl compounds, TLC is frequently used to track the consumption of starting materials and the formation of the desired product. nih.gov For the separation and identification of 2,4-dinitrophenyl derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. tandfonline.com A variety of solvent systems can be employed as the mobile phase, with the choice depending on the specific polarity of the compounds being separated. A solvent system of chloroform (B151607) and methanol (e.g., in an 8:2 ratio) has been used for the purification of a dinitrophenyl-containing compound. nih.gov Another example for the separation of 2,4-dinitrophenyl sulfides is a mixture of benzene (B151609), xylene, and carbon tetrachloride (2:1:1, v/v). tandfonline.com

Visualization of the separated spots on the TLC plate can be achieved through several methods. Due to the presence of the dinitrophenyl group, the compounds are often colored (typically yellow), allowing for direct visualization. tandfonline.com For colorless compounds that may be present in the reaction mixture, UV light can be used if the compounds are UV-active. chemspider.com Staining with a solution of 2,4-dinitrophenylhydrazine is also a common method for visualizing carbonyl compounds. chemspider.comsilicycle.com

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the gold standard for obtaining an accurate and unambiguous molecular structure. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be generated, from which the positions of the individual atoms can be determined with high precision.

While a specific crystallographic study for this compound is not detailed in the provided search results, the methodology is well-established for similar dinitrophenyl derivatives. For example, the crystal structure of methyl 2,2-bis(2,4-dinitrophenyl)ethanoate was determined using a Bruker SMART APEX CCD diffractometer with Mo Kα radiation. nih.gov Data collection is typically performed at a controlled temperature, such as 293 K. nih.gov The structure is then solved and refined using specialized software. nih.gov

In a study of a mixed crystal containing methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP), single-crystal X-ray diffraction confirmed the formation of an equimolar complex and determined its crystal system (monoclinic), space group (P21), and unit cell parameters. aip.orgaip.org This level of detail is crucial for understanding the fundamental solid-state properties of the compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the internal molecular geometry. This includes the precise measurement of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle between two planes defined by four atoms).

For instance, in the crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate, the S=O bond lengths were determined to be 1.4198(19) Å and 1.4183(19) Å, and the S–O bond length was 1.6387(18) Å. eurjchem.com The bond angles, such as the O2=S1=O3 angle of 119.19(12)°, and the C7–S1–O1 torsion angle of 73.8(2)°, provide insight into the conformation of the molecule. eurjchem.com Similar analyses for this compound would reveal the planarity of the phenyl ring, the geometry of the ester group, and the orientation of the nitro groups relative to the ring.

Table 1: Representative Crystallographic Data for a Related Dinitrophenyl Compound (Methyl 2,2-bis(2,4-dinitrophenyl)ethanoate) nih.gov

Crystal Data
Chemical FormulaC₁₅H₁₀N₄O₁₀
Molecular Weight406.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.812 (5)
b (Å)10.974 (6)
c (Å)16.025 (9)
β (°)91.589 (10)
Volume (ų)1724.8 (16)
Z4

Intermolecular Interactions and Crystal Packing Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, a phenomenon known as crystal packing. This arrangement is governed by intermolecular interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the crystal structure of methyl 2,2-bis(2,4-dinitrophenyl)ethanoate, the molecules are linked by weak C—H⋯O interactions. nih.gov For a mixed crystal of methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) and 2-methyl-4-nitroaniline (B30703) (MNA), the molecules were found to stack along the b-axis. aip.orgaip.org The analysis of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and solubility. For example, the crystal structure of (Z)-1-(2,4-dinitrophenyl)-2-(3-methyl-2-nitrocyclohex-2-enylidene)hydrazine is stabilized by intermolecular C1–H1···O hydrogen bonds. researchgate.net

Q & A

Q. What are the optimal synthetic conditions and critical parameters for preparing Methyl (2,4-dinitrophenoxy)acetate?

Methodological Answer: The synthesis involves nucleophilic substitution between 2,4-dinitrophenol and methyl chloroacetate. Key steps include:

  • Reaction Setup: Reflux equimolar amounts of 2,4-dinitrophenol and methyl chloroacetate in anhydrous acetone with a base (e.g., K₂CO₃) to deprotonate the phenol and drive the reaction .
  • Monitoring: Track progress via TLC (hexane:ethyl acetate, 3:1) to detect unreacted starting materials .
  • Purification: After cooling, extract the product with ether, wash with NaOH (to remove acidic impurities), and recrystallize from ethanol for high purity .
    Critical Parameters:
  • Anhydrous conditions prevent ester hydrolysis.
  • Excess methyl chloroacetate ensures complete phenol conversion.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm ester (δ ~3.8 ppm for OCH₃) and aromatic nitro groups (δ ~8.5–9.0 ppm for dinitrophenyl protons) .
  • IR Spectroscopy: Identify ester C=O (~1740 cm⁻¹) and nitro group absorptions (~1520 and 1340 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ groups) .
  • Elemental Analysis: Verify purity (C, H, N within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How does this compound inhibit thioredoxin reductase (TrxR), and what assays validate this mechanism?

Methodological Answer:

  • Mechanism: The nitro groups undergo redox cycling, generating reactive oxygen species (ROS) that oxidize TrxR’s selenocysteine active site, disrupting cellular redox balance .
  • Assays:
    • DTNB Reduction Assay: Measure TrxR activity by monitoring the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) at 412 nm in cell lysates .
    • Cellular ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines to quantify ROS induction .
      Experimental Design:
  • Compare IC₅₀ values with controls (e.g., auranofin, a known TrxR inhibitor).
  • Validate specificity using TrxR-knockout cell models.

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of this compound?

Methodological Answer: Contradiction Source: Variability in microbial strains, solvent effects (e.g., DMSO toxicity), or assay conditions. Strategies:

  • Standardized Testing: Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays using reference strains (e.g., Aspergillus fumigatus ATCC 204305) .
  • Solvent Controls: Use ≤1% DMSO to avoid confounding results .
  • Comparative Studies: Test alongside structurally similar derivatives (e.g., ethyl analogs) to isolate structure-activity relationships .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic (nitro groups) and nucleophilic (ester oxygen) sites .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., TrxR) to guide mutagenesis studies .
    Validation:
  • Correlate computational predictions with experimental kinetic data (e.g., rate constants for nitro group reduction) .

Q. How do structural modifications (e.g., fluorination) alter the bioactivity of this compound?

Methodological Answer: Example Modification: Introduce fluorine at the 5-position of the dinitrophenyl ring via fluorination of 2,4-dichloro-1,5-dinitrobenzene . Impact Assessment:

  • Bioactivity: Compare TrxR inhibition (IC₅₀) and antimicrobial MIC values of fluorinated vs. parent compound.
  • Electron Withdrawal: Fluorine increases nitro group electrophilicity, enhancing redox cycling and ROS generation .
    Experimental Workflow:
  • Synthesize analogs via stepwise etherification and fluorination .
  • Use X-ray crystallography (e.g., as in ) to analyze structural changes .

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 3.8 (s, 3H, OCH₃), 8.5–9.0 (m, 3H, Ar-H)
IR (KBr)1740 cm⁻¹ (C=O), 1520/1340 cm⁻¹ (NO₂)
MS (ESI+)[M+H]⁺ = 287.04

Q. Table 2: Comparative Bioactivity of Derivatives

CompoundTrxR IC₅₀ (μM)MIC (A. fumigatus) (μg/mL)Reference
This compound2.116.5
5-Fluoro analog1.412.3
Ethyl analog3.822.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.